molecular formula C16H24N2O4S B7681824 2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide

2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide

Cat. No. B7681824
M. Wt: 340.4 g/mol
InChI Key: QKWPLLKQCVJPFH-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The anti-inflammatory and analgesic effects of the compound may be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of COX-2, leading to a decrease in the production of inflammatory mediators. In vivo studies have demonstrated that the compound can reduce tumor growth and metastasis in animal models of breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Additionally, the exact mechanism of action of the compound is not fully understood, which may limit its potential applications in certain research areas.

Future Directions

There are several future directions for the research and development of 2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. Another direction is to explore the compound's anti-inflammatory and analgesic effects for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide involves the reaction of 2-methylpiperidine-1-carboxylic acid, 4-methylsulfonylphenol, and 2-chloroethylamine hydrochloride in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent, such as dichloromethane or dimethylformamide, at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization to obtain a pure compound.

Scientific Research Applications

2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been reported to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13-5-3-4-11-18(13)16(19)17-10-12-22-14-6-8-15(9-7-14)23(2,20)21/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWPLLKQCVJPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NCCOC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide

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